2-Dehydro-3-deoxy-D-arabinonate

enzyme kinetics chiral discrimination dehydratase

2-Dehydro-3-deoxy-D-arabinonate (CHEBI:16699; also designated 2-dehydro-3-deoxy-D-xylonate, 2-dehydro-3-deoxy-D-pentonate, or D-KDP) is a C5 ketoaldonate and a member of the arabinonates class, with molecular formula C5H7O5⁻ and monoisotopic mass 147.03 Da. It is generated from D-arabinonate by arabinonate dehydratase (EC 4.2.1.5) and from D-xylonate by D-xylonate dehydratase (EC 4.2.1.82), and is subsequently converted to 2,5-dioxopentanoate by 2-dehydro-3-deoxy-D-arabinonate dehydratase (EC 4.2.1.141) within the non-phosphorylative pentose oxidation pathway that channels pentose sugars into the TCA cycle intermediate 2-oxoglutarate.

Molecular Formula C5H7O5-
Molecular Weight 147.11 g/mol
Cat. No. B1235920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Dehydro-3-deoxy-D-arabinonate
Synonyms2-keto-3-deoxy-D-xylonate
Molecular FormulaC5H7O5-
Molecular Weight147.11 g/mol
Structural Identifiers
SMILESC(C(CO)O)C(=O)C(=O)[O-]
InChIInChI=1S/C5H8O5/c6-2-3(7)1-4(8)5(9)10/h3,6-7H,1-2H2,(H,9,10)/p-1/t3-/m0/s1
InChIKeyUQIGQRSJIKIPKZ-VKHMYHEASA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Dehydro-3-deoxy-D-arabinonate (D-KDP): Verified Pentose Oxidation Pathway Intermediate for Archaeal and Bacterial Carbon Metabolism Research


2-Dehydro-3-deoxy-D-arabinonate (CHEBI:16699; also designated 2-dehydro-3-deoxy-D-xylonate, 2-dehydro-3-deoxy-D-pentonate, or D-KDP) is a C5 ketoaldonate and a member of the arabinonates class, with molecular formula C5H7O5⁻ and monoisotopic mass 147.03 Da [1]. It is generated from D-arabinonate by arabinonate dehydratase (EC 4.2.1.5) and from D-xylonate by D-xylonate dehydratase (EC 4.2.1.82), and is subsequently converted to 2,5-dioxopentanoate by 2-dehydro-3-deoxy-D-arabinonate dehydratase (EC 4.2.1.141) within the non-phosphorylative pentose oxidation pathway that channels pentose sugars into the TCA cycle intermediate 2-oxoglutarate [2]. Its structural identity as the D-enantiomer of 2-dehydro-3-deoxy-pentonate distinguishes it fundamentally from the L-enantiomer (2-dehydro-3-deoxy-L-arabinonate) in terms of enzyme recognition, metabolic routing, and industrial bioconversion applicability.

Workflow
Non-phosphorylative pentose oxidation pathway reconstitution
Selection
D-enantiomer for D-specific dehydratase (EC 4.2.1.141) assays
Context
Enzyme recognition distinguishes from L-enantiomer and C6 analogs

Why 2-Dehydro-3-deoxy-D-arabinonate Cannot Be Replaced by Its L-Enantiomer, C6 Analog, or Precursor in Research and Industrial Workflows


Although 2-dehydro-3-deoxy-D-arabinonate shares the same elemental composition (C5H7O5⁻) and molecular weight (147.11 Da) with its L-enantiomer, the two stereoisomers are processed by entirely distinct enzyme systems—EC 4.2.1.141 (D-specific) versus EC 4.2.1.43 (L-specific)—with no cross-activity at physiologically relevant concentrations [1]. The C6 analog 2-dehydro-3-deoxy-D-gluconate (KDG, C6H9O6⁻) enters the Entner-Doudoroff pathway yielding pyruvate and glyceraldehyde, whereas the C5 compound feeds exclusively into the pentose oxidation pathway terminating at 2-oxoglutarate, a TCA cycle intermediate [2]. Furthermore, the precursor D-arabinonate cannot substitute because it lacks the α-keto group required for the downstream aldol cleavage or dehydratase steps. These non-interchangeable properties mean that procurement of the correct enantiomer is mandatory for any experiment or process targeting the D-arabinose/D-xylonate degradation axis, the Weimberg pathway, or the FAH-superfamily dehydratase KdaD.

L-enantiomer
2-Dehydro-3-deoxy-L-arabinonate
Processed by EC 4.2.1.43; D-specific dehydratase (EC 4.2.1.141) shows no physiologically relevant cross-activity
C6 analog
2-Dehydro-3-deoxy-D-gluconate (KDG)
Enters Entner-Doudoroff pathway, not pentose oxidation; cannot yield 2-oxoglutarate via KdaD
Precursor
D-Arabinonate
Lacks α-keto group required for downstream aldol cleavage or dehydratase steps

Quantitative Differentiation Evidence for 2-Dehydro-3-deoxy-D-arabinonate vs. Closest Analogs: Head-to-Head and Cross-Study Comparisons


Chiral Discrimination: EC 4.2.1.43 (L-Specific Dehydratase) Processes the D-Enantiomer with ≥435-Fold Lower Catalytic Efficiency Compared to the L-Enantiomer

The L-enantiomer-specific dehydratase EC 4.2.1.43 exhibits profound discrimination against 2-dehydro-3-deoxy-D-arabinonate. With the best-performing mutant (A50G), the catalytic efficiency (kcat/KM) for the native L-enantiomer reaches 87.7 [1/mMs⁻¹], while the D-enantiomer achieves only 0.2 [1/mMs⁻¹] with mutant E173D—a factor of >435-fold difference [1]. Even the most permissive mutant (Q143A) yields kcat/KM of only 0.67 for the L-enantiomer versus values for the D-enantiomer that remain below 1.21 [1/mMs⁻¹] across all tested variants. This establishes that 2-dehydro-3-deoxy-D-arabinonate cannot serve as a viable substrate for L-pathway dehydratases and vice versa.

Chiral discrimination
Head-to-head
kcat/KM D-enantiomer 0.2 vs L-enantiomer 87.7 [1/mMs⁻¹]; ≥435-fold difference
Supports enantiomer-specific enzyme recognition context
L-pathway dehydratase (EC 4.2.1.43) mutant A50G, pH 7.2, 30°C
enzyme kinetics chiral discrimination dehydratase pentose oxidation

Substrate Specificity of Arabinonate Dehydratase (EC 4.2.1.5): D-Arabinonate Displays 4.4-Fold Lower Km and 8.3-Fold Higher Relative Activity Than D-Altronate

The enzyme directly responsible for producing 2-dehydro-3-deoxy-D-arabinonate, arabinonate dehydratase (EC 4.2.1.5), exhibits marked substrate preference for D-arabinonate over structural analogs. The Michaelis constant (Km) for D-arabinonate is 0.29 mM, compared to 1.27 mM for D-altronate—a 4.4-fold difference indicating substantially tighter binding for the physiological substrate [1]. Furthermore, D-altronate shows only 12% relative activity compared to D-arabinonate under identical assay conditions [2]. D-idonate (Km 0.29 mM) is the only tested analog with comparable binding affinity, but it is not a physiological precursor in the pentose oxidation pathway.

Substrate specificity
Head-to-head
Km D-arabinonate 0.29 mM vs D-altronate 1.27 mM; 8.3× higher relative activity
Indicates kinetically preferred precursor for in vitro synthesis
EC 4.2.1.5, pH 7.2, 30°C; D-idonate shows comparable Km
substrate specificity arabinonate dehydratase Km comparison D-altronate dehydratase family

Thermodynamic Driving Force: Downstream Dehydration of 2-Dehydro-3-deoxy-D-arabinonate (EC 4.2.1.141) Is 1.0 kcal/mol More Exergonic Than Its Formation (EC 4.2.1.5)

The two sequential dehydration steps in the D-arabinonate-to-2-oxoglutarate pathway exhibit distinct thermodynamic profiles. The formation of 2-dehydro-3-deoxy-D-arabinonate from D-arabinonate (EC 4.2.1.5) proceeds with a standard Gibbs free energy change (ΔrG'°) of −8.17 kcal/mol [1]. The subsequent dehydration to 2,5-dioxopentanoate (EC 4.2.1.141) is thermodynamically more favorable at ΔrG'° = −9.17 kcal/mol [2], representing a 1.0 kcal/mol greater driving force. This thermodynamic gradient ensures unidirectional metabolic flux from pentose sugars toward the TCA cycle and distinguishes the D-pentonate pathway from the L-pentonate pathway, for which the L-enantiomer dehydratase (EC 4.2.1.43) operates with a Km of 0.07 mM for its cognate substrate [3].

Thermodynamic gradient
Cross-study comparable
ΔrG'° −8.17 kcal/mol (formation) vs −9.17 kcal/mol (second dehydration); 1.0 kcal/mol more exergonic
Second step thermodynamically favorable; informs flux engineering focus
MetaCyc group contribution method; distinct from L-pathway kinetics
reaction thermodynamics Gibbs free energy dehydration energetics pathway flux

Pathway Routing Specificity: C5 2-Dehydro-3-deoxy-D-arabinonate Channels Exclusively to 2-Oxoglutarate, While the C6 Analog (KDG) Is Cleaved to Pyruvate + Glyceraldehyde

The carbon chain length of 2-dehydro-3-deoxy sugar acids determines their metabolic fate. 2-Dehydro-3-deoxy-D-arabinonate (C5) is the obligate intermediate in the pentose oxidation pathway that converts D-arabinose (and D-xylose via D-xylonate) to 2-oxoglutarate, a TCA cycle intermediate, through the sequential action of D-arabinonate dehydratase (EC 4.2.1.5), 2-dehydro-3-deoxy-D-arabinonate dehydratase/KdaD (EC 4.2.1.141), and 2,5-dioxopentanoate dehydrogenase [1]. In contrast, the C6 analog 2-dehydro-3-deoxy-D-gluconate (KDG) is cleaved by KDG-aldolase to pyruvate and glyceraldehyde in the non-phosphorylative Entner-Doudoroff pathway [2]. The KDG-aldolase from Sulfolobus solfataricus, while promiscuous enough to also cleave the C5 compound (yielding pyruvate + glycolaldehyde), does so as a secondary activity; the primary C5-specific route through KdaD to 2-oxoglutarate represents a distinct metabolic branch that cannot be accessed by the C6 intermediate.

Pathway routing
Class-level inference
C5 intermediate channels to 2-oxoglutarate; C6 analog (KDG) is cleaved to pyruvate + glyceraldehyde
Carbon routing depends on chain length; C5 essential for TCA cycle anaplerosis studies
Sulfolobus solfataricus aldolase secondary activity may cleave C5
metabolic pathway pentose oxidation Entner-Doudoroff 2-oxoglutarate carbon routing

Differential Thermal Stability: C5 2-Keto-3-deoxy Sugar Acids Are Less Thermally Stable Than C6 Analogs, Requiring Adjusted Assay Conditions

Experimental evidence from Sulfolobus solfataricus aldolase assays demonstrates that the C5 compounds 2-dehydro-3-deoxy-D-arabinonate (D-KDP) and 2-dehydro-3-deoxy-L-arabinonate (L-KDP) are less thermally stable than their C6 counterparts 2-dehydro-3-deoxy-D-gluconate and 2-dehydro-3-deoxy-D-galactonate. Consequently, kinetic assays for C5 substrates are conducted at 50°C rather than at higher temperatures suitable for the C6 analogs, despite the thermophilic origin of the enzymes [1]. The KM for 2-dehydro-3-deoxy-D-arabinonate as a substrate of the aldolase is 0.97 mM at pH 6.5, 50°C, with a kcat of 15 s⁻¹, while a secondary KM value of 33.3 mM has also been reported [2].

Thermal stability
Cross-study comparable
C5 compounds require assay at 50°C vs ≥70°C for C6 analogs; Km 0.97 mM, kcat 15 s⁻¹
Assay protocols must be adjusted for thermal liability
Saccharolobus solfataricus aldolase; pH 6.5, 50°C
thermal stability enzyme assay thermophilic archaea C5 vs C6 sugar acids

Industrial Stereospecific Bioconversion: D-KDP Dehydratase (PpD-KdpD) Achieves >90% Conversion of 500 mM 2-Dehydro-3-deoxy-D-arabinonate in 4 Hours and Enables Racemic Mixture Resolution

In the Weimberg pathway for bioconversion of hemicellulose-derived pentoses to chemicals, the D-enantiomer-specific dehydratase PpD-KdpD from Pseudomonas putida converts >90% of 500 mM 2-dehydro-3-deoxy-D-arabinonate (D-KDP) to α-ketoglutaric semialdehyde (KGSA) within 4 hours [1]. In contrast, the L-enantiomer-specific enzyme CnL-KdpD from Cupriavidus necator achieves >95% conversion of 500 mM L-KDP in only 2 hours. When both enzymes are combined, 83% of a racemic D,L-KDP mixture (500 mM total) is converted within 4 hours, demonstrating absolute stereospecificity of each enzyme toward its cognate enantiomer [1]. Additionally, PpD-KdpD requires Mg²⁺ for optimal activity and stability, whereas CnL-KdpD is Mg²⁺-independent, and PpD-KdpD is inhibited by D-xylonate (I₅₀ = 75 mM) but not by D-xylose [1]. The D-enantiomer also serves as a substrate for the promiscuous KDG-aldolase of Sulfolobus solfataricus, which catalyzes aldol cleavage at 70°C with kcat/KM of 0.45 [1/mMs⁻¹] [2].

Bioconversion stereospecificity
Cross-study comparable
PpD-KdpD converts >90% of 500 mM D-KDP in 4 h; L-enzyme 95% in 2 h; combined 83% racemic conversion
Enantiomerically pure substrate supports process yield
Mg²⁺ required for D-enzyme; inhibited by D-xylonate
bioconversion Weimberg pathway hemicellulose valorization stereospecific dehydration α-ketoglutaric semialdehyde

Evidence-Backed Application Scenarios for 2-Dehydro-3-deoxy-D-arabinonate in Archaeal Metabolism Research, Hemicellulose Bioconversion, and FAH-Superfamily Enzymology


Archaeal Pentose Oxidation Pathway Reconstitution and Enzyme Discovery

2-Dehydro-3-deoxy-D-arabinonate is the essential intermediate for reconstituting the complete D-arabinose-to-2-oxoglutarate pathway in vitro, as first demonstrated in Sulfolobus solfataricus by Brouns et al. (2006) [1]. The compound enables sequential assay of D-arabinonate dehydratase (EC 4.2.1.5), KdaD (EC 4.2.1.141), and 2,5-dioxopentanoate dehydrogenase activities. Given that the cognate D-specific dehydratase (EC 4.2.1.141) exhibits a ΔrG'° of −9.17 kcal/mol, the reaction is sufficiently exergonic for reliable in vitro activity detection. This pathway is also present in the halophilic archaeon Haloferax volcanii and the bacterium Herbaspirillum huttiense, where the C785_RS13685 gene product was confirmed as a novel D-arabinonate dehydratase by Watanabe et al. (2019) [2], making the compound a critical tool for comparative prokaryotic pentose metabolism studies.

Weimberg Pathway Engineering for α-Ketoglutaric Semialdehyde and 2-Oxoglutarate Production from Hemicellulose Hydrolysates

The Weimberg pathway, explored for converting lignocellulosic D-xylose and L-arabinose to α-ketoglutaric semialdehyde (KGSA) and ultimately 2-oxoglutarate, proceeds through 2-dehydro-3-deoxy-D-arabinonate (D-KDP) as the D-xylonate-derived intermediate. Sutiono et al. (2020) demonstrated that the Pseudomonas putida D-KdpD dehydratase achieves >90% conversion of 500 mM D-KDP to KGSA in 4 hours, with Mg²⁺ required for optimal activity [3]. The D-enantiomer pathway can be paired with the L-enantiomer pathway (CnL-KdpD, >95% conversion in 2 hours) to achieve 83% conversion of racemic D,L-KDP mixtures, enabling simultaneous valorization of both D-xylose and L-arabinose from hemicellulose [3]. The differential inhibition profile—PpD-KdpD is inhibited by D-xylonate (I₅₀ = 75 mM) but CnL-KdpD is not inhibited by upstream metabolites—necessitates enantiomerically pure substrate procurement for individual pathway optimization.

Structural and Mechanistic Studies of FAH-Superfamily Dehydratases

The crystal structure of 2-keto-3-deoxy-D-arabinonate dehydratase (KdaD, EC 4.2.1.141) from Sulfolobus solfataricus has been solved at 2.1 Å resolution, revealing a homotetrameric architecture with a fumarylacetoacetate hydrolase (FAH) fold in the C-terminal catalytic domain [4]. 2-Dehydro-3-deoxy-D-arabinonate serves as the native substrate for this structurally characterized enzyme, enabling detailed structure-function studies including substrate-docking experiments, mechanism-based inhibitor design, and comparative analysis with the L-enantiomer dehydratase (EC 4.2.1.43). The KM of 0.97 mM and kcat of 15 s⁻¹ for the aldolase reaction with this compound at pH 6.5, 50°C [5] provide baseline kinetic parameters for mutant characterization and enzyme engineering campaigns targeting altered substrate specificity or enhanced thermostability.

Metabolic Engineering of Bacterial Strains for Non-Phosphorylative Pentose Utilization

The identification of a complete non-phosphorylative pentose degradation gene cluster in Herbaspirillum huttiense IAM 15032, including the C785_RS13685-encoded D-arabinonate dehydratase that produces 2-dehydro-3-deoxy-D-arabinonate, opens opportunities for engineering bacterial strains capable of metabolizing D-arabinose and D-xylose without ATP investment for phosphorylation [2]. The biochemical characterization by Watanabe et al. (2019) revealed that this dehydratase differs from known acid-sugar dehydratases and that the resulting D-KDP intermediate can be routed not only to 2-oxoglutarate (Route II) but also to pyruvate and glycolate (Route III) [2]. 2-Dehydro-3-deoxy-D-arabinonate is the indispensable substrate for assaying and optimizing these alternative metabolic branches, and its thermal sensitivity (requiring assays at ≤50°C vs ≥70°C for C6 analogs [5]) must be considered when designing high-temperature bioprocesses with thermophilic enzyme systems.

Application
Selection Property
Validation Focus
Archaeal pentose oxidation studies
D-specific dehydratase substrate
Pathway intermediate identity (D-enantiomer)
Weimberg pathway bioconversion
Enantiomer-specific conversion profile
Mg²⁺ dependence and inhibitor tolerance context
FAH-superfamily dehydratase studies
Native substrate for KdaD (EC 4.2.1.141)
Structural and kinetic characterization context
Non-phosphorylative pentose utilization
D-KDP intermediate for branched pathways
Thermal stability and assay condition context
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